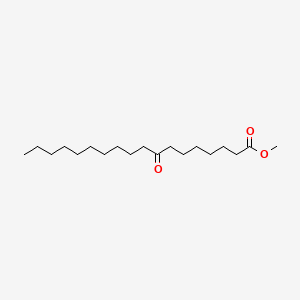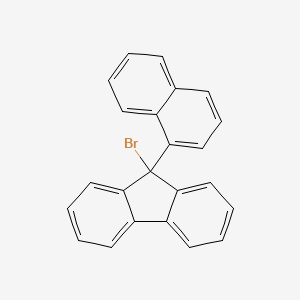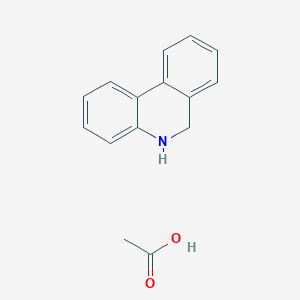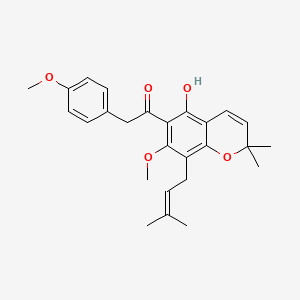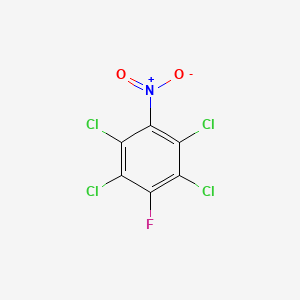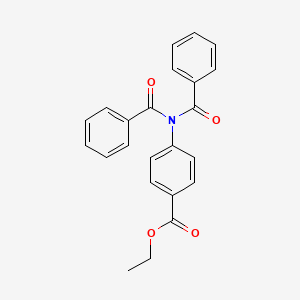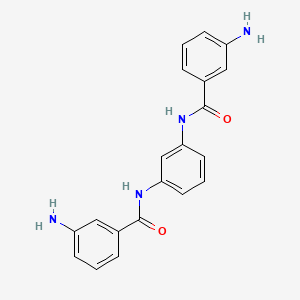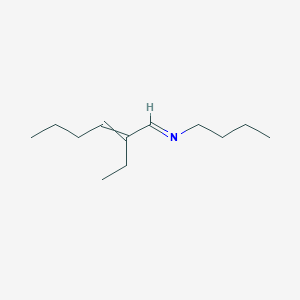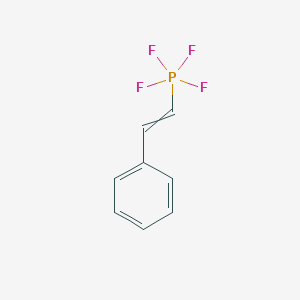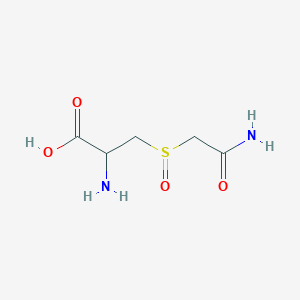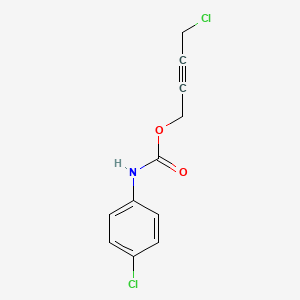
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate is a carbamate ester that is derived from the esterification of 4-chlorobut-2-yn-1-ol with 4-chlorophenylcarbamic acid. This compound is known for its application as a herbicide, particularly in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate undergoes several types of chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Reactions are often conducted in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Scientific Research Applications
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate group instead of a carbamate.
4-Chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
[(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile: Contains a sulfanyl group instead of a carbamate.
Uniqueness
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate is unique due to its specific combination of a carbamate ester and a chlorinated alkyne, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution enhances its herbicidal properties compared to similar compounds .
Properties
CAS No. |
4835-23-8 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
4-chlorobut-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-1-2-8-16-11(15)14-10-5-3-9(13)4-6-10/h3-6H,7-8H2,(H,14,15) |
InChI Key |
QBEXUBXQPHUBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)

